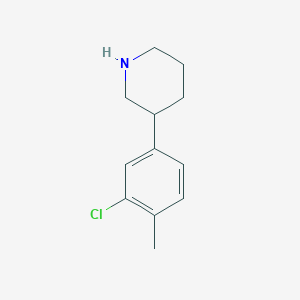
3-(3-Chloro-4-methylphenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-4-methylphenyl)piperidine: is an organic compound with the molecular formula C12H16ClN It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a chloro and methyl substituent on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-4-methylphenyl)piperidine typically involves the reaction of 3-chloro-4-methylbenzyl chloride with piperidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques such as recrystallization or chromatography. The choice of solvent and reaction conditions is also optimized to minimize costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-Chloro-4-methylphenyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the chloro group or to hydrogenate the phenyl ring using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon.
Major Products:
- Substituted piperidines with various functional groups replacing the chloro group.
- N-oxides and other oxidized derivatives.
- Reduced forms of the compound with hydrogenated phenyl rings .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(3-Chloro-4-methylphenyl)piperidine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .
Medicine: Its unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes .
Wirkmechanismus
The mechanism of action of 3-(3-Chloro-4-methylphenyl)piperidine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors, enzymes, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
3-(4-Chlorophenyl)piperidine: Similar structure but lacks the methyl group on the phenyl ring.
4-(3-Chloro-4-methylphenyl)piperidine: Similar structure but with the chloro and methyl groups on different positions of the phenyl ring.
3-(3-Chloro-4-methylphenyl)morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness: 3-(3-Chloro-4-methylphenyl)piperidine is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows for the design of molecules with specific properties and applications .
Eigenschaften
Molekularformel |
C12H16ClN |
|---|---|
Molekulargewicht |
209.71 g/mol |
IUPAC-Name |
3-(3-chloro-4-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16ClN/c1-9-4-5-10(7-12(9)13)11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 |
InChI-Schlüssel |
UEDOOSFGASEOKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2CCCNC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















